molecular formula C8H18N2O2 B13781137 2,2,5,5-Tetramethylpiperazine-1,4-diol CAS No. 88571-74-8

2,2,5,5-Tetramethylpiperazine-1,4-diol

Cat. No.: B13781137
CAS No.: 88571-74-8
M. Wt: 174.24 g/mol
InChI Key: XEILITSQVHPBAM-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylpiperazine-1,4-diol is a heterocyclic organic compound with the molecular formula C8H18N2O2 It is characterized by a piperazine ring substituted with four methyl groups and two hydroxyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethylpiperazine-1,4-diol typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the methyl and hydroxyl groups. One common method involves the alkylation of piperazine with methyl iodide followed by oxidation to introduce the hydroxyl groups. The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethylpiperazine-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,5,5-Tetramethylpiperazine-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethylpiperazine-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting or modifying their activity. The piperazine ring structure allows for interactions with receptors and other biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,5,5-Tetramethylpiperazine-1,4-diol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .

Properties

88571-74-8

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

1,4-dihydroxy-2,2,5,5-tetramethylpiperazine

InChI

InChI=1S/C8H18N2O2/c1-7(2)5-10(12)8(3,4)6-9(7)11/h11-12H,5-6H2,1-4H3

InChI Key

XEILITSQVHPBAM-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(CN1O)(C)C)O)C

Origin of Product

United States

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